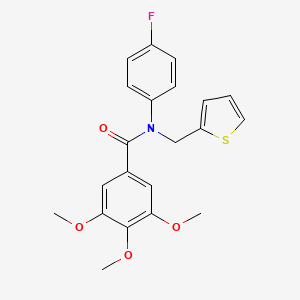![molecular formula C15H13N3O2S2 B11345842 2-ethoxy-N-[3-(thiophen-2-yl)-1,2,4-thiadiazol-5-yl]benzamide](/img/structure/B11345842.png)
2-ethoxy-N-[3-(thiophen-2-yl)-1,2,4-thiadiazol-5-yl]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-ethoxy-N-[3-(thiophen-2-yl)-1,2,4-thiadiazol-5-yl]benzamide is a complex organic compound that belongs to the class of heterocyclic compounds. It features a benzamide core substituted with an ethoxy group and a thiadiazole ring, which is further substituted with a thiophene moiety. This compound is of significant interest in medicinal chemistry due to its potential therapeutic properties and diverse applications in various scientific fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-ethoxy-N-[3-(thiophen-2-yl)-1,2,4-thiadiazol-5-yl]benzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting thiosemicarbazide with an appropriate carboxylic acid derivative under acidic conditions.
Introduction of the Thiophene Moiety: The thiophene ring is introduced through a coupling reaction, such as a Suzuki or Stille coupling, using a thiophene boronic acid or stannane derivative.
Formation of the Benzamide Core: The benzamide core is formed by reacting an appropriate benzoyl chloride with an amine derivative.
Final Coupling: The final product is obtained by coupling the thiadiazole-thiophene intermediate with the benzamide core under suitable conditions, such as using a coupling reagent like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
2-ethoxy-N-[3-(thiophen-2-yl)-1,2,4-thiadiazol-5-yl]benzamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro groups, if present, can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The ethoxy group can be substituted with other nucleophiles under basic conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Hydrogen gas, palladium on carbon.
Coupling Reagents: EDCI, DCC.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
2-ethoxy-N-[3-(thiophen-2-yl)-1,2,4-thiadiazol-5-yl]benzamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anti-tubercular agent. Its structure allows for interactions with various biological targets, making it a candidate for drug development.
Biological Studies: The compound’s ability to interact with enzymes and receptors makes it useful in studying biochemical pathways and mechanisms.
Material Science: Its unique structure can be utilized in the development of novel materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action of 2-ethoxy-N-[3-(thiophen-2-yl)-1,2,4-thiadiazol-5-yl]benzamide involves its interaction with specific molecular targets. The thiadiazole and thiophene rings allow the compound to bind to enzymes or receptors, potentially inhibiting their activity. This can lead to various biological effects, such as antimicrobial or anti-inflammatory actions.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-ethoxy-N-[2-hydroxy-2-(thiophen-3-yl)ethyl]benzamide
- 2-ethoxy-N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)benzamide
Uniqueness
2-ethoxy-N-[3-(thiophen-2-yl)-1,2,4-thiadiazol-5-yl]benzamide is unique due to the presence of both the thiadiazole and thiophene rings, which provide a distinct set of chemical and biological properties. This combination allows for specific interactions with biological targets, making it a valuable compound in medicinal chemistry and other scientific fields.
Propriétés
Formule moléculaire |
C15H13N3O2S2 |
|---|---|
Poids moléculaire |
331.4 g/mol |
Nom IUPAC |
2-ethoxy-N-(3-thiophen-2-yl-1,2,4-thiadiazol-5-yl)benzamide |
InChI |
InChI=1S/C15H13N3O2S2/c1-2-20-11-7-4-3-6-10(11)14(19)17-15-16-13(18-22-15)12-8-5-9-21-12/h3-9H,2H2,1H3,(H,16,17,18,19) |
Clé InChI |
JDMXUPRAFNJLFU-UHFFFAOYSA-N |
SMILES canonique |
CCOC1=CC=CC=C1C(=O)NC2=NC(=NS2)C3=CC=CS3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(2-fluorophenoxy)-N-[4-(4-methoxy-3-methylphenyl)-1,2,5-oxadiazol-3-yl]propanamide](/img/structure/B11345764.png)
![5-(4-ethoxyphenyl)-N-{4-[(3-methylpiperidin-1-yl)sulfonyl]phenyl}-1,2-oxazole-3-carboxamide](/img/structure/B11345768.png)
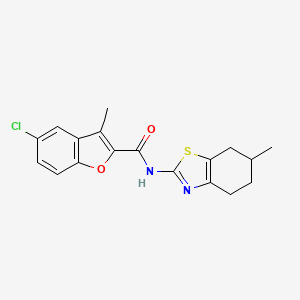
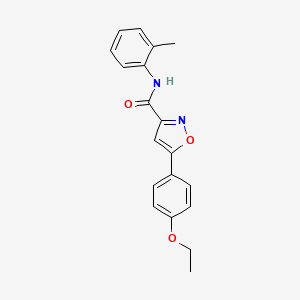
![5-(3-fluoro-4-methylphenyl)-N-{3-[(2-methoxyethyl)carbamoyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}-1,2-oxazole-3-carboxamide](/img/structure/B11345778.png)

![N-[4-(4-ethoxy-3-methylphenyl)-1,2,5-oxadiazol-3-yl]-4-(2-methylpropoxy)benzamide](/img/structure/B11345785.png)
![N-[4-(4-methoxy-3-methylphenyl)-1,2,5-oxadiazol-3-yl]-3-propoxybenzamide](/img/structure/B11345795.png)
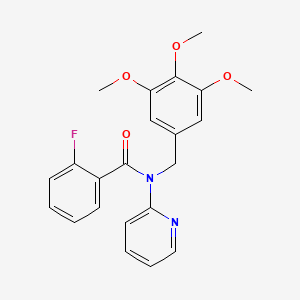
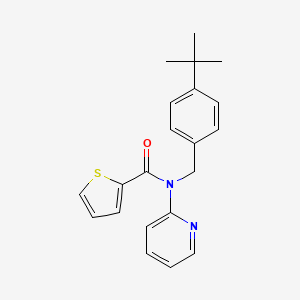
![N-{[2-(4-methylphenyl)-1,3-thiazol-4-yl]methyl}-2-[5-methyl-2-(propan-2-yl)phenoxy]acetamide](/img/structure/B11345812.png)
![2-(2-fluorophenoxy)-N-[(2-phenyl-1,3-thiazol-4-yl)methyl]propanamide](/img/structure/B11345815.png)
![N-[2-(azepan-1-yl)-2-(4-methoxyphenyl)ethyl]-3-chloro-4-methoxybenzamide](/img/structure/B11345821.png)
